molecular formula C5H10F3NO B8387203 1,1,1-Trifluoro-4-methylamino-2-butanol

1,1,1-Trifluoro-4-methylamino-2-butanol

Cat. No. B8387203
M. Wt: 157.13 g/mol
InChI Key: JHUAPLABIXXKOH-UHFFFAOYSA-N
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Patent
US07119109B2

Procedure details

A solution of (4,4,4-trifluoro-3-hydroxybutyl)carbamic acid tert-butyl ester (0.55 g, 2.26 mmol) in THF (21 mL) was treated with lithium aluminium hydride (0.321 g, 8.46 mmol) at ambient temperature, followed by refluxing for 3 h. The mixture was cooled to ambient temperature and carefully quenched with excess sodium sulphalte decahydrate. Additional THF and diethyl ether were added to aid stirring. The mixture was filtered through a bed of Celite™ and the filtrate was evaporated to a white solid. The solid was purified by silica gel chromatography, eluting with 10% 2M ammonia in methanol/90% dichloromethane and 20% 2M ammonia in methanol/80% dichloromethane (v/v), to give the product as a white solid (0.218 g, 61%).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][CH2:8][CH2:9][CH:10]([OH:15])[C:11]([F:14])([F:13])[F:12])(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:12][C:11]([F:14])([F:13])[CH:10]([OH:15])[CH2:9][CH2:8][NH:7][CH3:6] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(C(F)(F)F)O)=O
Name
Quantity
0.321 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
21 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
carefully quenched with excess sodium sulphalte decahydrate
ADDITION
Type
ADDITION
Details
Additional THF and diethyl ether were added to aid
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of Celite™
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a white solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10% 2M ammonia in methanol/90% dichloromethane and 20% 2M ammonia in methanol/80% dichloromethane (v/v)

Outcomes

Product
Name
Type
product
Smiles
FC(C(CCNC)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.218 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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